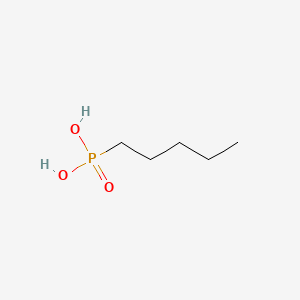
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is a complex organic compound that belongs to the class of sulfosuccinamic acids. This compound is characterized by the presence of a long octadecyl chain, which imparts hydrophobic properties, and a sulfosuccinamic acid moiety, which provides hydrophilic characteristics. This unique combination makes it an effective surfactant and emulsifying agent, widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid typically involves the following steps:
Nucleophilic Addition-Elimination Reaction: The initial step involves the nucleophilic addition of octadecylamine to maleic anhydride, forming N-octadecylmaleamic acid.
Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols; often in the presence of catalysts.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfosuccinamic acid derivatives.
Aplicaciones Científicas De Investigación
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as an emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its excellent emulsifying properties.
Mecanismo De Acción
The mechanism of action of N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid is primarily based on its ability to reduce surface tension and form micelles. The hydrophobic octadecyl chain interacts with non-polar substances, while the hydrophilic sulfosuccinamic acid moiety interacts with polar substances, facilitating the formation of stable emulsions. This amphiphilic nature allows it to effectively solubilize and stabilize various compounds.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,2-Dicarboxyethyl)-D,L-aspartic acid
- N-(1,2-Dicarboxyethyl)chitosan
- Tetrasodium iminodisuccinate
Uniqueness
N-(1,2-Dicarboxyethyl)-N-octadecyl sulfosuccinamic acid stands out due to its long octadecyl chain, which imparts superior hydrophobic properties compared to other similar compounds. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties.
Propiedades
Número CAS |
81869-17-2 |
|---|---|
Fórmula molecular |
C26H47NO10S |
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
2-[(3-carboxy-3-sulfopropanoyl)-octadecylamino]butanedioic acid |
InChI |
InChI=1S/C26H47NO10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37) |
Clave InChI |
YRTAHOYMHHXQPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)O)C(=O)O)C(=O)CC(C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















